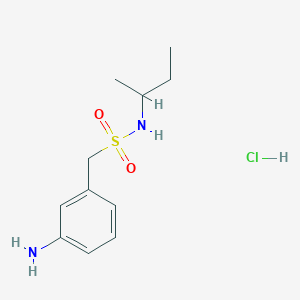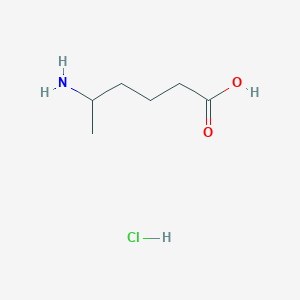
5-Aminohexansäure-Hydrochlorid
Übersicht
Beschreibung
5-Aminohexanoic acid hydrochloride: is a derivative of 5-aminohexanoic acid, which is also known as ε-aminocaproic acid. This compound is characterized by the presence of an amino group at the fifth carbon of a hexanoic acid chain, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability. It is a white crystalline powder that is soluble in water and is primarily used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Aminohexanoic acid hydrochloride is used as a building block in organic synthesis and polymer chemistry. It is an intermediate in the production of Nylon-6 and other polyamides.
Biology: In biological research, it is used to study enzyme inhibition and protein interactions. It serves as a model compound for studying the behavior of amino acids and their derivatives.
Medicine: The compound is used in the development of antifibrinolytic agents, which are drugs that prevent the breakdown of blood clots. It is also investigated for its potential use in treating bleeding disorders.
Industry: In the industrial sector, 5-aminohexanoic acid hydrochloride is used in the production of various polymers, resins, and coatings. It is also used as a stabilizer in certain chemical formulations.
Wirkmechanismus
Target of Action
5-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes such as plasmin , which is responsible for fibrinolysis . These enzymes bind to the specific residue of the amino acid lysine, making 5-Aminohexanoic acid an effective inhibitor .
Mode of Action
The compound works by binding reversibly to the kringle domain of plasminogen , blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits the activation of plasmin, leading to a reduction in fibrinolysis .
Biochemical Pathways
The primary biochemical pathway affected by 5-Aminohexanoic acid is the fibrinolytic pathway . By inhibiting the activation of plasmin, the compound prevents the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots . This action effectively reduces fibrinolysis, the process of breaking down fibrin clots .
Pharmacokinetics
It’s known that the compound is administered orally
Result of Action
The primary result of 5-Aminohexanoic acid’s action is a reduction in fibrinolysis , which can help to control bleeding . This makes the compound effective in the treatment of certain bleeding disorders and in reducing postoperative bleeding .
Action Environment
It’s known that the compound is used in a variety of clinical settings, including the treatment of acute bleeding due to elevated fibrinolytic activity
Biochemische Analyse
Biochemical Properties
5-Aminohexanoic acid hydrochloride plays a crucial role in biochemical reactions by inhibiting enzymes that bind to lysine residues. One of the primary enzymes it interacts with is plasmin, the enzyme responsible for breaking down fibrin clots. By inhibiting plasmin, 5-Aminohexanoic acid hydrochloride effectively reduces fibrinolysis, making it valuable in the treatment of bleeding disorders . Additionally, it interacts with other proteolytic enzymes, further contributing to its antifibrinolytic properties .
Cellular Effects
5-Aminohexanoic acid hydrochloride influences various cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce fibrinolysis by inhibiting plasmin activity, which in turn affects the degradation of fibrinogen and fibrin clots . This inhibition can lead to changes in cell signaling pathways involved in coagulation and wound healing. Furthermore, 5-Aminohexanoic acid hydrochloride has been shown to impact gene expression related to these pathways, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5-Aminohexanoic acid hydrochloride involves its binding interactions with biomolecules, particularly plasmin. By binding to the lysine binding sites on plasmin, it prevents the enzyme from interacting with fibrinogen and fibrin, thereby inhibiting fibrinolysis . This inhibition is crucial for its antifibrinolytic effects. Additionally, 5-Aminohexanoic acid hydrochloride may also interact with other proteolytic enzymes, further contributing to its overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminohexanoic acid hydrochloride have been observed to change over time. The compound is generally stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that prolonged exposure to 5-Aminohexanoic acid hydrochloride can lead to changes in cellular metabolism and function, particularly in relation to fibrinolysis and coagulation pathways . Additionally, the stability and degradation of the compound can influence its effectiveness over time .
Dosage Effects in Animal Models
The effects of 5-Aminohexanoic acid hydrochloride in animal models vary with different dosages. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, it can lead to toxic effects, including renal impairment, thrombosis, and muscle weakness . These threshold effects highlight the importance of careful dosage management in experimental and clinical settings .
Metabolic Pathways
5-Aminohexanoic acid hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism and fibrinolysis. It interacts with enzymes such as plasmin and other proteolytic enzymes, influencing metabolic flux and metabolite levels . The compound’s role in inhibiting fibrinolysis also affects the overall metabolic balance within cells, particularly in relation to coagulation and wound healing processes .
Transport and Distribution
Within cells and tissues, 5-Aminohexanoic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its effectiveness in inhibiting fibrinolysis and influencing cellular processes related to coagulation .
Subcellular Localization
The subcellular localization of 5-Aminohexanoic acid hydrochloride is primarily within the cytoplasm, where it interacts with enzymes involved in fibrinolysis . Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Additionally, any post-translational modifications or targeting signals that direct it to specific compartments can further influence its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Aminohexanoic acid hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of ε-caprolactam, which is an intermediate in the production of Nylon-6. The hydrogenation process converts ε-caprolactam to 5-aminohexanoic acid, which is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of 5-aminohexanoic acid hydrochloride typically involves large-scale hydrogenation reactors where ε-caprolactam is subjected to hydrogen gas under high pressure and temperature in the presence of a suitable catalyst. The resulting 5-aminohexanoic acid is then purified and reacted with hydrochloric acid to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Aminohexanoic acid hydrochloride can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products such as nitrohexanoic acid.
Reduction: Products such as hexanol or hexylamine.
Substitution: Various substituted hexanoic acids or amines.
Vergleich Mit ähnlichen Verbindungen
6-Aminocaproic acid:
Lysine: An essential amino acid with a similar structure but with an additional amino group at the end of the carbon chain.
Caprolactam: An intermediate in the production of Nylon-6, which can be hydrogenated to form 5-aminohexanoic acid.
Uniqueness: 5-Aminohexanoic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications, including its role as an antifibrinolytic agent and its use in polymer production.
Eigenschaften
IUPAC Name |
5-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7)3-2-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFBCSOBBFHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855913-65-4 | |
| Record name | 5-aminohexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)


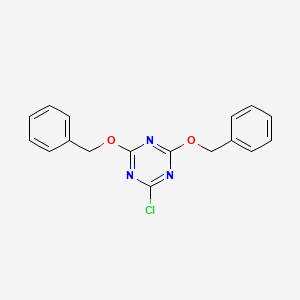
![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)

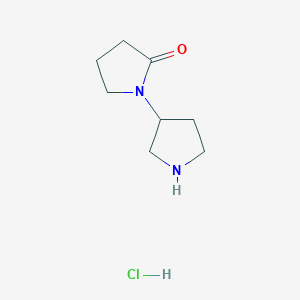

![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
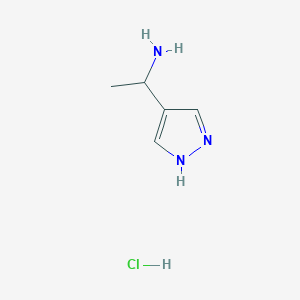
![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)

